(4-(Bis(4-methoxyphenyl)amino)-2-methoxyphenyl)boronic acid
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Overview
Description
(4-(Bis(4-methoxyphenyl)amino)-2-methoxyphenyl)boronic acid is an organic compound with the molecular formula C20H20BNO4. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl group substituted with bis(4-methoxyphenyl)amino and 2-methoxyphenyl groups. This compound is known for its applications in organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bis(4-methoxyphenyl)amino)-2-methoxyphenyl)boronic acid typically involves the reaction of 4-(Bis(4-methoxyphenyl)amino)phenylboronic acid with appropriate reagents under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where aryl halides react with boronic acids in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized for high yield and purity, often involving automated processes and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
(4-(Bis(4-methoxyphenyl)amino)-2-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines or alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
(4-(Bis(4-methoxyphenyl)amino)-2-methoxyphenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential in biological assays and as a probe for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of (4-(Bis(4-methoxyphenyl)amino)-2-methoxyphenyl)boronic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications.
Pathways Involved: The compound can participate in various chemical pathways, including catalytic cycles in cross-coupling reactions and binding interactions in biological systems.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with a single phenyl group.
4-Methoxyphenylboronic Acid: Contains a methoxy group on the phenyl ring, similar to the methoxy groups in (4-(Bis(4-methoxyphenyl)amino)-2-methoxyphenyl)boronic acid.
Bis(4-methoxyphenyl)amine: Lacks the boronic acid group but shares the bis(4-methoxyphenyl)amino structure.
Uniqueness
This compound is unique due to its combination of boronic acid functionality with bis(4-methoxyphenyl)amino and 2-methoxyphenyl groups. This unique structure imparts specific reactivity and properties, making it valuable in specialized applications in organic synthesis and materials science .
Properties
Molecular Formula |
C21H22BNO5 |
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Molecular Weight |
379.2 g/mol |
IUPAC Name |
[2-methoxy-4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]boronic acid |
InChI |
InChI=1S/C21H22BNO5/c1-26-18-9-4-15(5-10-18)23(16-6-11-19(27-2)12-7-16)17-8-13-20(22(24)25)21(14-17)28-3/h4-14,24-25H,1-3H3 |
InChI Key |
RQXPXKZGEDTYIZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)OC)(O)O |
Origin of Product |
United States |
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